Tin(IV) tetrakis(trifluoromethanesulfonimide)

Lewis Acid Catalysis Cycloisomerization Homogeneous Catalysis

Common Lewis acids often fail in demanding cyclizations due to strong anion coordination. Sn(NTf₂)₄, a weakly coordinating Lewis superacid, solves this: • Cycloisomerization of 1,6-dienes with superior activity over Sn(OTf)₄ • Friedel-Crafts cyclizations at just 0.5-1.0 mol% loading • Additive-free δ-hydroxy-γ-lactone synthesis in 46-98% yield. Enables complex molecule construction with minimal catalyst use, reducing cost per gram of product and waste.

Molecular Formula C20H36F24N4O22S14Sn
Molecular Weight 1708.1 g/mol
CAS No. 919356-21-1
Cat. No. B1512870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTin(IV) tetrakis(trifluoromethanesulfonimide)
CAS919356-21-1
Molecular FormulaC20H36F24N4O22S14Sn
Molecular Weight1708.1 g/mol
Structural Identifiers
SMILESCS(=O)C.CS(=O)C.CS(=O)C.CS(=O)C.CS(=O)C.CS(=O)C.C(F)(F)(F)S(=O)(=O)N(S(=O)(=O)C(F)(F)F)[Sn](N(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F)(N(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F)N(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F
InChIInChI=1S/4C2F6NO4S2.6C2H6OS.Sn/c4*3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;6*1-4(2)3;/h;;;;6*1-2H3;/q4*-1;;;;;;;+4
InChIKeySMVVMSYLGHHNFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tin(IV) Tetrakis(trifluoromethanesulfonimide) (CAS 919356-21-1) – A Lewis Superacid Catalyst for Challenging Organic Transformations


Tin(IV) tetrakis(trifluoromethanesulfonimide), commonly abbreviated as Sn(NTf₂)₄ or tin(IV) triflimidate, is a highly electrophilic Lewis superacid [1] belonging to the broader class of metal triflimidates. It is distinguished by its tetracoordinate tin(IV) center and four highly delocalized, weakly coordinating bis(trifluoromethanesulfonyl)imide (NTf₂) counteranions. This unique ligand environment confers exceptional Lewis acidity, which enables it to catalyze a range of demanding organic reactions, including C–C bond formations, cycloisomerizations, and α-amidoalkylations, often at remarkably low catalyst loadings (0.5–5 mol%) [2].

Why In-Class Alternatives Like Sn(OTf)₄ or SnCl₄ Cannot Simply Replace Tin(IV) Tetrakis(trifluoromethanesulfonimide)


Generic substitution of tin(IV) tetrakis(trifluoromethanesulfonimide) with common Lewis acids such as tin(IV) chloride (SnCl₄) or tin(IV) triflate (Sn(OTf)₄) is highly inadvisable due to profound differences in catalytic activity, stability, and counteranion coordination. Direct head-to-head studies have demonstrated that Sn(NTf₂)₄ exhibits superior catalytic performance in cycloisomerization reactions compared to its Sn(OTf)₄ analogue [1]. This is attributed to the triflimidate (NTf₂) anion's weak coordination ability and high steric bulk, which maximize the positive charge density on the tin center, thereby enhancing its Lewis superacidity [2]. Furthermore, the anhydrous form of Sn(NTf₂)₄, obtainable via specialized synthetic methods, is significantly more active than the hydrated forms typically supplied for many other metal triflates and triflimidates [1]. Such variations in hydration state and anion identity lead to irreproducible yields or reaction failure if a non-validated catalyst is procured.

Quantitative Evidence Guide: Head-to-Head Performance Comparisons for Tin(IV) Tetrakis(trifluoromethanesulfonimide)


Enhanced Catalytic Activity in 1,6-Diene Cycloisomerization vs. Tin(IV) Triflate

A direct comparative study evaluated the catalytic activity of various Sn(IV) salts in the cycloisomerization of 1,6-dienes. The study explicitly identified that anhydrous Sn(NTf₂)₄ (tin(IV) triflimidate) is a more active catalyst than anhydrous Sn(OTf)₄ (tin(IV) triflate) or its hydrated forms [1].

Lewis Acid Catalysis Cycloisomerization Homogeneous Catalysis

Ultra-Low Catalyst Loading in Friedel-Crafts Cyclizations vs. Other Lewis Acids

In Friedel-Crafts cyclizations of nonpolarized alkenes, Sn(NTf₂)₄ demonstrates high efficiency at exceptionally low loadings. Reactions proceed cleanly using only 0.5–1.0 mol% of the catalyst to form 5- to 7-membered carbocycles in good to excellent yields [1].

Friedel-Crafts Alkylation Carbocycle Synthesis Green Chemistry

High-Yield Cyclization of Epoxy Esters to δ-Hydroxy-γ-lactones Under Mild Conditions

Tin(IV) triflimidate catalyzes the cyclization of epoxy esters to valuable δ-hydroxy-γ-lactones in 46–98% isolated yields using a catalyst loading of just 5 mol% [1]. The reaction proceeds smoothly without any additives, ligands, or co-catalysts, and exhibits a strong preference for the formation of five-membered rings over six-membered ones [1].

Epoxide Opening Lactone Synthesis Heterocycle Formation

Direct α-Amidoalkylation of Unmodified Ketones Enabled by Lewis Superacidity

Sn(NTf₂)₄ is an optimal catalyst for the challenging direct α-amidoalkylation of simple, enolizable ketones, a transformation that typically fails with weaker Lewis acids. The reaction proceeds efficiently using a catalyst loading of just 0.5–2 mol% [1].

C-C Bond Formation N-Acyliminium Ion Mannich Reaction

Superior Counteranion Design vs. Metal Halides and Triflates

A comprehensive review of metal triflimidates highlights that the NTf₂ anion, due to its highly delocalized charge and steric hindrance, results in virtually no nucleophilic behavior and an extremely high positive charge density on the metal cation [1]. Consequently, metal triflimidates, including Sn(NTf₂)₄, consistently outperform their metal halide (e.g., SnCl₄) or triflate (e.g., Sn(OTf)₄) analogues [1].

Lewis Acidity Counteranion Effect Homogeneous Catalysis

Importance of Anhydrous Form vs. Hydrated Analogues

The catalytic activity of Sn(NTf₂)₄ is highly dependent on its hydration state. A direct comparison established that anhydrous Sn(NTf₂)₄ is significantly more active as a catalyst for 1,6-diene cycloisomerisation than its hydrated forms [1]. This is a critical consideration, as many commercially available metal triflates and triflimidates are supplied as hydrates of undefined stoichiometry, which can lead to irreproducible results [2].

Anhydrous Catalysis Water Sensitivity Catalyst Preparation

Optimal Application Scenarios for Procuring Tin(IV) Tetrakis(trifluoromethanesulfonimide) (CAS 919356-21-1)


Cycloisomerization of 1,6-Dienes for Carbocycle Synthesis

This catalyst is the premier choice for the cycloisomerization of 1,6-dienes to form valuable six-membered carbocycles [1]. Its superior activity over Sn(OTf)₄ and its hydrated forms, as established by direct head-to-head comparison, ensures high conversion and selectivity in these transformations, making it an essential tool for the construction of complex molecular frameworks found in terpenes and other natural products.

Friedel-Crafts Cyclizations at Ultra-Low Catalyst Loadings

Researchers aiming to achieve greener and more cost-effective Friedel-Crafts-type cyclizations should procure Sn(NTf₂)₄. Its ability to cleanly catalyze the formation of 5- to 7-membered carbocycles from nonpolarized alkenes at a mere 0.5–1.0 mol% loading [1] represents a significant advancement over stoichiometric or high-loading (10-20 mol%) methods. This minimizes waste and catalyst cost per gram of product.

Additive-Free Cyclization of Epoxy Esters to δ-Lactones

Sn(NTf₂)₄ enables a streamlined, additive-free synthesis of δ-hydroxy-γ-lactones from epoxy esters in 46–98% yield [1]. Its unique ability to promote this transformation without the need for ligands or co-catalysts simplifies reaction setup and purification, offering a direct and atom-economical route to these pharmacologically relevant heterocycles.

Direct α-Amidoalkylation of Unactivated Ketones

For synthetic chemists seeking a direct and step-economic route to β-amidoketones, Sn(NTf₂)₄ is the enabling catalyst. Its unparalleled Lewis superacidity allows for the direct coupling of N,O-acetals with simple, enolizable ketones at 0.5–2 mol% loading [1], a transformation that is inaccessible with weaker Lewis acids like BF₃·OEt₂ or In(OTf)₃. This unlocks new retrosynthetic disconnections and shortens complex syntheses.

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